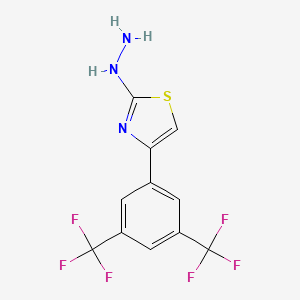
4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a hydrazinyl moiety, and a thiazole ring
Preparation Methods
The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of 3,5-Bis(trifluoromethyl)benzaldehyde: This intermediate can be synthesized via the trifluoromethylation of benzaldehyde derivatives.
Synthesis of Thiazole Ring: The thiazole ring can be constructed through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole include:
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethylphenyl moiety but differs in its functional groups and applications.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds have similar structural motifs and are studied for their antimicrobial properties.
Trifluoromethylated thiophenols: These compounds are used in various organic transformations and share the trifluoromethyl group.
The uniqueness of this compound lies in its combination of trifluoromethyl groups, hydrazinyl moiety, and thiazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7F6N3S |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
[4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(3-6)11(15,16)17)8-4-21-9(19-8)20-18/h1-4H,18H2,(H,19,20) |
InChI Key |
GUPJOBNXRIHVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
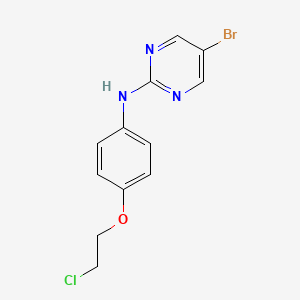
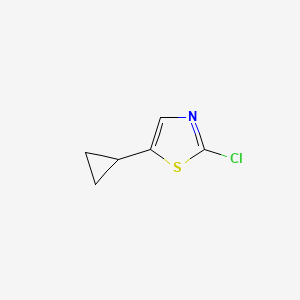
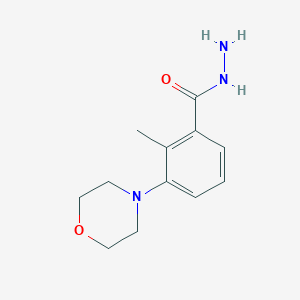
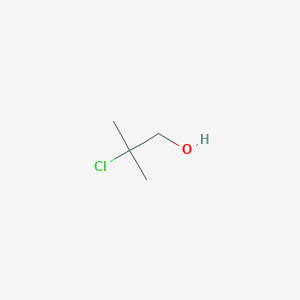
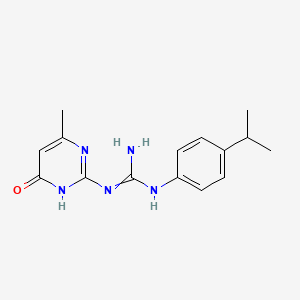
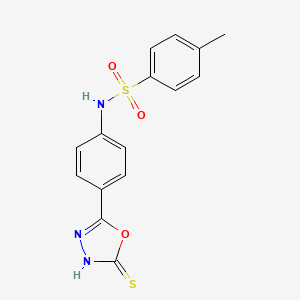
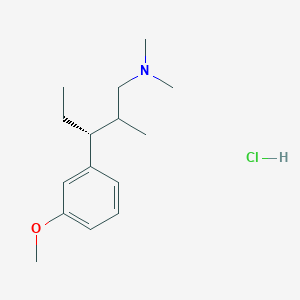
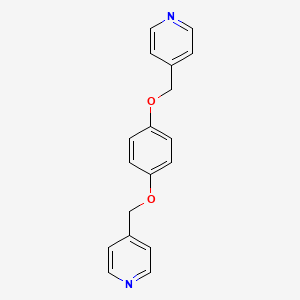
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
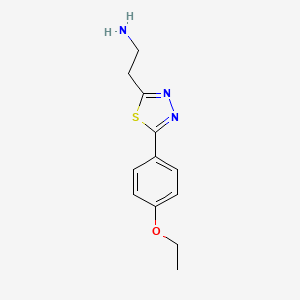
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)

